2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene
Overview
Description
2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene is an organic compound that features a bromine atom attached to a propene chain, which is further substituted with a 2,4-dimethoxyphenyl group
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with the respiratory system .
Mode of Action
Brominated compounds are known to interact with their targets, causing changes at the molecular level .
Biochemical Pathways
It’s worth noting that brominated compounds can participate in various chemical reactions, including protodeboronation .
Result of Action
Brominated compounds are known to cause severe skin burns and eye damage, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene typically involves the bromination of a suitable precursor, such as 3-(2,4-dimethoxyphenyl)-1-propene. The reaction is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond or the bromine atom can yield different products, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted propene derivatives, while oxidation can produce epoxides or aldehydes.
Scientific Research Applications
2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(2,4-dimethoxyphenyl)-1-butene: Similar structure but with an additional carbon in the propene chain.
2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene: Similar structure but with a chlorine atom instead of bromine.
3-(2,4-Dimethoxyphenyl)-1-propene: Lacks the bromine atom, making it less reactive in certain types of chemical reactions.
Uniqueness
2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene is unique due to the presence of both the bromine atom and the 2,4-dimethoxyphenyl group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry and medicinal chemistry.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGAVVIILXENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250261 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-09-1 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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